(Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide
Description
Properties
IUPAC Name |
(Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2OS/c15-11-3-1-2-4-12(11)18-14(19)9(8-17)7-10-5-6-13(16)20-10/h1-7H,(H,18,19)/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAKFNOOUQMUKY-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(S2)Cl)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=C(S2)Cl)/C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide typically involves a multi-step process:
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Formation of the Enamide Backbone: : The initial step often involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amide. This step requires careful control of reaction conditions to ensure the formation of the (Z)-isomer.
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Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced via a halogenation reaction, where a phenyl ring is brominated using reagents such as bromine or N-bromosuccinimide (NBS).
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Incorporation of the Chlorothiophene Moiety: : The chlorothiophene group is typically introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a chlorothiophene boronic acid or stannane derivative.
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Addition of the Cyano Group: : The cyano group is often added via a nucleophilic substitution reaction, using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
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Substitution: : The bromophenyl and chlorothiophene groups can participate in various substitution reactions, including nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (SEAr).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Sodium cyanide, potassium cyanide, bromine, NBS
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of the cyano group and the aromatic rings suggests potential interactions with biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group could act as an electrophile, while the aromatic rings could participate in π-π interactions with biological macromolecules.
Comparison with Similar Compounds
Key Analogues
(Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide (): Differs by a 4-bromo substitution on the thiophene ring vs. 5-chloro in the target compound. Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to chlorine .
(Z)-3-(1,3-benzodioxol-5-yl)-N-(3-bromophenyl)-2-cyanoprop-2-enamide (): Replaces the thiophene with a benzodioxole group and shifts bromine to the phenyl ring’s meta position. The benzodioxole’s electron-rich nature could alter π-π stacking interactions, while the meta-bromine may sterically hinder binding to target proteins .
N-{(1Z)-3-(Allylamino)-1-[5-(3-chlorophenyl)-2-furyl]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide (): Substitutes thiophene with furan and introduces a 4-methoxybenzamide group.
(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide (): Incorporates a thiazole ring and dichlorophenylmethyl group. The thiazole’s nitrogen atom may facilitate hydrogen bonding, while the dichlorophenyl group increases steric bulk, possibly affecting target selectivity .
Structural and Electronic Comparisons
Table 1: Substituent and Property Comparison
Key Observations
- Halogen Position : The para vs. meta placement of halogens on phenyl/thiophene rings (e.g., vs. 7) significantly impacts steric and electronic profiles.
- Heterocycle Choice : Thiophene (target) vs. furan () or thiazole () alters aromaticity and dipole moments, affecting binding to biological targets .
Research Findings and Implications
Antiproliferative Activity of Related Compounds
For instance, compound 12d (STI-571 analog) showed 3-fold greater potency than the parent drug, highlighting the importance of halogenated aromatic systems in kinase inhibition . By analogy, the target compound’s bromophenyl and chlorothiophene groups may similarly disrupt kinase ATP-binding pockets.
Spectroscopic and Crystallographic Insights
- Spectroscopy: Infrared (IR) and Raman data () for analogous enamide compounds indicate characteristic cyano (C≡N) stretches near 2200 cm⁻¹ and amide carbonyl peaks at ~1650 cm⁻¹, aiding in structural validation .
- Crystallography : Tools like Mercury CSD () enable visualization of packing patterns and intermolecular interactions (e.g., halogen bonding between Br and carbonyl groups), critical for understanding the target compound’s solid-state behavior .
Biological Activity
(Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, molecular characteristics, and biological activities of this compound based on various studies.
Chemical Structure and Properties
The compound features a unique structure that includes a bromophenyl group and a chlorothiophene moiety linked by a cyanoacrylamide framework. The molecular formula is with a molecular weight of approximately 341.2 g/mol. Its structure can be visualized as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the cyano group through nucleophilic substitution and subsequent coupling reactions to attach the aromatic rings. Detailed synthetic pathways are essential for understanding its potential for modification and optimization for biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds containing bromophenyl and thiophene groups. These compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Compound | Antimicrobial Activity | Target Organisms |
|---|---|---|
| This compound | Moderate to High | E. coli, S. aureus, C. albicans |
Anticancer Activity
Studies have indicated that compounds with similar structural motifs exhibit anticancer properties, particularly against breast cancer cell lines such as MCF7. The cytotoxic effects are often evaluated using assays like Sulforhodamine B (SRB), which measure cell viability post-treatment.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 15.4 | MCF7 |
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets, influencing pathways involved in cell growth and survival. Molecular docking studies suggest that this compound can bind effectively to certain receptors involved in cancer proliferation.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry explored various derivatives of bromophenyl-thiophene compounds, highlighting their potential as antimicrobial agents. The results indicated that modifications at the thiophene ring significantly enhanced activity against resistant bacterial strains .
- Anticancer Screening : In vitro studies conducted on similar compounds revealed that those with electron-withdrawing groups exhibited enhanced cytotoxicity against breast cancer cells compared to their counterparts without such modifications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for (Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions between bromophenyl precursors and chlorothiophene derivatives. For example, analogous structures (e.g., N-(2-bromo-6-chlorophenyl) derivatives) have been prepared using stepwise amidation and cyano-group incorporation under controlled conditions . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., DMAP). Purification via column chromatography with silica gel and hexane/ethyl acetate gradients improves yield and purity. Monitoring by TLC ensures reaction completion.
Q. Which spectroscopic and crystallographic techniques confirm molecular structure and stereochemistry?
- Methodology :
- Spectroscopy : Use H/C NMR to verify proton environments and carbon frameworks, focusing on diagnostic peaks (e.g., cyano-group signals at ~110 ppm in C NMR). IR spectroscopy identifies functional groups (C≡N stretch ~2200 cm). High-resolution mass spectrometry (HRMS) validates molecular weight .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry. Software like SHELXL refines structural models, while Mercury visualizes packing motifs and hydrogen-bonding interactions .
Advanced Research Questions
Q. How can researchers address structural ambiguities (e.g., tautomerism or co-crystal formation) during X-ray analysis?
- Methodology : Co-crystal formation, as observed in chlorothiophene derivatives, requires careful refinement of occupancy ratios. For example, in a study of a 5-chlorothiophene chalcone co-crystal (93% major component, 7% minor), SHELXL was used to model disorder, with restraints on bond lengths and anisotropic displacement parameters. Complementary techniques like solid-state NMR or Raman spectroscopy validate crystallographic assignments .
Q. What advanced approaches investigate intermolecular interactions and crystal packing?
- Methodology : Mercury’s Materials Module analyzes intermolecular interactions (e.g., C–H⋯O/S, halogen bonding) and calculates packing similarity indices. For bromophenyl systems, Cl⋯Cl and π-stacking interactions dominate. Void analysis in Mercury identifies solvent-accessible regions, critical for polymorph screening .
Q. How to design biological activity assays and ensure reproducibility?
- Methodology : Evaluate bioactivity using enzyme inhibition assays (e.g., kinase or oxidoreductase targets) with fluorometric or calorimetric readouts. For cytotoxicity, use MTT assays on cell lines, referencing protocols from studies on chlorothiophene-acetamide derivatives . Include positive controls (e.g., teriflunomide analogs) and triplicate measurements to ensure reproducibility.
Q. How to reconcile conflicting spectroscopic or crystallographic data?
- Methodology : Contradictions (e.g., unexpected tautomers in SCXRD vs. NMR) require multi-technique validation. For example, variable-temperature NMR can detect dynamic processes, while DFT calculations (e.g., Gaussian) predict stable conformers. Cross-validate with IR spectroscopy for functional group consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
